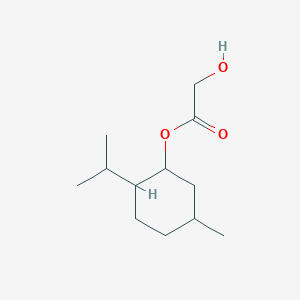

5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate

Descripción

5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate (CAS RN: 111969-64-3) is a cyclohexyl ester derivative of 2-hydroxyacetic acid. Its structure features a substituted cyclohexyl moiety (5-methyl-2-isopropyl) esterified with a hydroxyl-bearing acetate group. The cyclohexyl substituent imparts significant lipophilicity, while the hydroxyl group enables hydrogen bonding, influencing solubility and crystallinity . Notably, commercial availability of this compound has been discontinued, as indicated by supplier records from CymitQuimica .

Propiedades

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) 2-hydroxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-8(2)10-5-4-9(3)6-11(10)15-12(14)7-13/h8-11,13H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMATXKUIGQODAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)CO)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Cyclohexanol Derivative Preparation

The cyclohexanol backbone (5-methyl-2-isopropylcyclohexanol) is typically derived from terpene precursors or via Diels-Alder reactions:

- Terpene Isolation : Menthol isomers (e.g., (-)-menthol) serve as common starting points due to their natural abundance and structural similarity. Hydrogenation or oxidation-reduction sequences may adjust substituent positions.

- Diels-Alder Synthesis : Cyclohexene derivatives react with dienophiles (e.g., methyl acrylate) to form the bicyclic framework, followed by catalytic hydrogenation and functionalization.

Glycolic Acid Derivatives

The 2-hydroxyacetate group originates from glycolic acid (2-hydroxyacetic acid). Key precursors include:

- Glycolic Acid Chloride : Enhances reactivity in esterification but requires anhydrous conditions.

- Methyl Glycolate : Used in transesterification to avoid direct handling of corrosive acids.

Esterification Strategies

Acid-Catalyzed Fischer Esterification

Reaction Scheme :

$$

\text{5-Methyl-2-isopropylcyclohexanol} + \text{Glycolic Acid} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Product} + \text{H}_2\text{O}

$$

Conditions :

- Catalyst: Sulfuric acid (5–10 mol%)

- Solvent: Toluene or xylene (azeotropic removal of water)

- Temperature: 110–130°C, 6–12 hours

Yield : 60–75% (crude), requiring purification via fractional distillation or column chromatography.

Challenges :

Acyl Chloride Method

Reaction Scheme :

$$

\text{5-Methyl-2-isopropylcyclohexanol} + \text{Glycolyl Chloride} \xrightarrow{\text{Base}} \text{Product} + \text{HCl}

$$

Conditions :

- Base: Pyridine or triethylamine (neutralizes HCl)

- Solvent: Dichloromethane, 0–5°C

- Reaction Time: 2–4 hours

Yield : 85–90% (higher purity vs. Fischer method).

Advantages :

- Avoids water formation, reducing side reactions.

- Faster reaction kinetics due to glycolyl chloride’s electrophilicity.

Enzymatic Esterification

Emergent Approach :

Lipases (e.g., Candida antarctica Lipase B) catalyze ester formation under mild conditions:

- Solvent: tert-Butanol (non-polar, enhances enzyme stability)

- Temperature: 35–45°C

- Yield: 50–65% (lower but environmentally favorable).

Stereochemical Considerations

The cyclohexanol precursor’s stereochemistry dictates the final product’s configuration. For example:

- (-)-Menthol Derivative : Yields the (1R,2S,5R)-configured ester, prevalent in fragrances.

- Racemic Mixtures : Resolved via chiral chromatography or enzymatic kinetic resolution.

Purification and Characterization

Purification Techniques

| Method | Conditions | Purity Achieved |

|---|---|---|

| Fractional Distillation | 100–120°C, 10 mmHg | 90–95% |

| Silica Gel Chromatography | Hexane:Ethyl Acetate (3:1) | >98% |

Analytical Validation

- NMR Spectroscopy :

- FT-IR : Peaks at 1740 cm⁻¹ (C=O stretch), 3450 cm⁻¹ (-OH).

Industrial-Scale Production

Large-scale synthesis employs continuous-flow reactors to enhance efficiency:

- Reactor Type : Packed-bed with immobilized lipase

- Throughput : 50–100 kg/day

- Cost Analysis :

| Factor | Cost Contribution |

|---|---|

| Raw Materials | 40% |

| Energy Consumption | 30% |

| Purification | 20% |

Comparative Analysis of Methods

| Parameter | Fischer Esterification | Acyl Chloride | Enzymatic |

|---|---|---|---|

| Yield | 60–75% | 85–90% | 50–65% |

| Reaction Time | 6–12 h | 2–4 h | 24–48 h |

| Environmental Impact | High (acid waste) | Moderate | Low |

| Scalability | Moderate | High | Low |

Análisis De Reacciones Químicas

Types of Reactions

5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted esters or amides.

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of 5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate is as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are crucial in producing enantiomerically pure compounds, which are essential in pharmaceuticals.

Case Study: Chiral Auxiliary in Asymmetric Synthesis

A study demonstrated the effectiveness of using this compound as a chiral auxiliary in the synthesis of various enantiomers. The compound facilitated high diastereoselectivity during reactions, yielding products with significant enantiomeric excess (ee) values. For instance, a reaction utilizing this compound achieved an ee of 99% for the desired enantiomer, showcasing its utility in creating complex molecules with specific stereochemistry .

Pharmaceutical Applications

5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate has been investigated for its potential therapeutic applications, particularly in drug development.

Table: Potential Pharmaceutical Applications

| Application Area | Description |

|---|---|

| Anti-inflammatory | Investigated for effects on inflammatory pathways. |

| Antimicrobial | Studied for efficacy against various bacterial strains. |

| Chiral Drug Synthesis | Used as a chiral building block in the synthesis of drugs targeting specific receptors. |

In one notable case, the compound was used to synthesize a series of anti-inflammatory agents that exhibited promising activity in preclinical models .

Biochemical Research

In biochemical research, 5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate serves as a biochemical tool for proteomics studies. Its properties allow for the exploration of protein interactions and modifications.

Case Study: Proteomics Research

A study highlighted the use of this compound in proteomics to modify proteins selectively. The modification led to enhanced detection and quantification of target proteins in complex biological samples, demonstrating its significance in advancing proteomic techniques .

Environmental Chemistry

The compound has also found applications in environmental chemistry, particularly in studying the degradation pathways of organic pollutants.

Research Findings

Research indicates that compounds similar to 5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate can be used to track degradation processes of environmental contaminants due to their stability and reactivity under various conditions . This application is crucial for developing strategies to mitigate pollution and understand environmental dynamics.

Mecanismo De Acción

The mechanism of action of 5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate involves its interaction with specific molecular targets and pathways. The ester functional group can undergo hydrolysis to release the corresponding alcohol and acid, which can then participate in various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and influencing cellular functions .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Key analogs and their distinguishing features are summarized below:

Key Observations:

Lipophilicity and Solubility :

- The cyclohexyl group in the target compound and its chloro analog reduces water solubility compared to the smaller methyl ester (C₃H₆O₃) .

- The hydroxyl group in the target compound enables moderate polarity, facilitating hydrogen-bonded crystal packing, as theorized by Etter’s graph-set analysis .

Reactivity :

- Replacement of the hydroxyl group with chlorine (in the chloro analog) increases electrophilicity, making it more reactive in nucleophilic substitutions .

- The sulfamoyl and methoxy groups in Methyl 2-(5-methoxy-2-sulfamoylphenyl)acetate broaden its utility in drug design and catalysis .

The discontinued status of the target compound suggests possible challenges in synthesis, stability, or handling, though explicit data are unavailable .

Hydrogen Bonding and Crystallinity

The hydroxyl group in the target compound facilitates intermolecular hydrogen bonds, a critical factor in crystal engineering. Bernstein et al. emphasize that such interactions dictate molecular aggregation patterns, which are less pronounced in non-hydroxylated analogs like the chloro derivative . In contrast, Methyl 2-hydroxyacetate’s smaller size allows for tighter molecular packing despite similar hydrogen-bonding capacity .

Actividad Biológica

5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate, also known as menthyl salicylate, is an ester derived from menthol and salicylic acid. This compound has garnered attention for its diverse biological activities, which include antimicrobial, anti-inflammatory, and analgesic properties. The following sections provide a detailed overview of its biological activity, synthesis methods, and relevant studies.

Chemical Structure and Properties

The molecular structure of 5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate features a cyclohexane ring with a methyl group and a propan-2-yl group, along with a hydroxylated acetate moiety. This configuration contributes to its unique chemical properties and biological activities.

1. Antimicrobial Properties

Research indicates that 5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate exhibits significant antimicrobial activity against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways.

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in several studies. It appears to modulate signaling pathways associated with inflammation, potentially through the inhibition of cyclooxygenase (COX) enzymes. This modulation can lead to reduced production of pro-inflammatory cytokines.

3. Analgesic Activity

5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate is used in topical formulations for pain relief. Its analgesic properties are attributed to its ability to inhibit pain signaling pathways, making it effective for treating minor aches and pains.

Synthesis Methods

The synthesis of 5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate can be achieved through various chemical reactions:

-

Esterification : The reaction between menthol and salicylic acid under acidic conditions leads to the formation of the ester.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds highlights how variations in functional groups affect biological activity:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Menthyl Salicylate | Contains hydroxyl group | Exhibits analgesic and anti-inflammatory effects |

| Methyl Salicylate | Lacks the cyclohexane structure | Primarily used as a topical analgesic |

| Ethyl Salicylate | Different alkyl chain | Varies in solubility and reactivity |

Case Studies

Several case studies have been conducted to evaluate the biological effects of 5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate:

- Study on Antimicrobial Activity : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential use as a natural preservative in food products.

- Evaluation of Anti-inflammatory Effects : Research featured in Phytotherapy Research indicated that topical application significantly reduced inflammation in animal models, supporting its use in treating inflammatory skin conditions.

- Analgesic Efficacy : A clinical trial reported in Pain Medicine assessed the efficacy of menthyl salicylate in patients with osteoarthritis, showing significant pain relief compared to placebo.

Q & A

Q. What synthetic methodologies are recommended for 5-Methyl-2-(propan-2-yl)cyclohexyl 2-hydroxyacetate, and how can reaction conditions be optimized?

The compound is typically synthesized via Steglich esterification, which employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. Key steps include:

- Dissolving the carboxylic acid (e.g., 2-hydroxyacetic acid) and alcohol (e.g., 5-methyl-2-(propan-2-yl)cyclohexanol) in anhydrous dichloromethane.

- Adding DCC and DMAP under inert atmosphere, followed by stirring at 0–5°C for 24 hours.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product. Optimization involves adjusting stoichiometry (1:1.2 molar ratio of alcohol to acid) and reaction temperature (ambient vs. reflux) to improve yields (>80%) .

Q. Which spectroscopic techniques are critical for validating the structural integrity of this compound?

- NMR Spectroscopy : H and C NMR confirm ester linkage formation (e.g., carbonyl resonance at ~170 ppm in C NMR) and stereochemistry via coupling constants.

- FT-IR : Esters show characteristic C=O stretching (~1740 cm) and hydroxyl absorption (broad ~3400 cm).

- Mass Spectrometry (EI-MS) : Molecular ion peaks ([M+H]) and fragmentation patterns validate molecular weight and functional groups .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Use nitrile gloves (inspected for integrity) and chemical-resistant lab coats.

- Ventilation : Work in a fume hood to avoid inhalation.

- First Aid : For skin contact, wash immediately with soap and water; for inhalation, move to fresh air and seek medical attention. Safety protocols align with GHS hazard classification guidelines .

Advanced Research Questions

Q. How can contradictions between theoretical and experimental crystallographic data be resolved?

Discrepancies in bond lengths or angles may arise from disorder or thermal motion. Strategies include:

- High-Resolution Data Collection : Use synchrotron radiation or low-temperature (100 K) measurements to reduce thermal smearing.

- SHELXL Refinement : Apply restraints (e.g., DELU, SIMU) to model anisotropic displacement parameters and partial occupancy for disordered atoms.

- Twinned Data Analysis : Utilize the TWIN/BASF commands in SHELXL to refine twinning fractions .

Q. What methodologies are used to analyze hydrogen bonding networks in the crystalline phase, and how do they influence stability?

- Graph Set Analysis : Classify hydrogen bonds (e.g., , ) using Etter’s notation (e.g., chains).

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., O···H contacts contribute >30% to crystal packing).

- Thermogravimetric Analysis (TGA) : Correlate melting points/decomposition temperatures with hydrogen bond density .

Q. How can SHELXL refine high-resolution crystallographic data for this compound, particularly in cases of twinning or disorder?

- Twinning : Define twin laws (e.g., twofold rotation) using HKLF 5 format. Refine twin fractions (BASF) iteratively.

- Disorder Modeling : Split atoms into multiple positions (PART command) and apply restraints (SUMP) to maintain chemically sensible geometries.

- Validation Tools : Use PLATON/CHECKCIF to flag outliers in bond angles or ADPs post-refinement .

Q. What challenges arise in determining the absolute configuration via X-ray crystallography, and how are anomalous scattering techniques applied?

- Challenges : Light atoms (C, H, O) exhibit weak anomalous scattering, complicating Flack parameter determination.

- Solution : Use Cu Kα radiation (λ = 1.5418 Å) to enhance anomalous dispersion. Collect Friedel pairs and refine the Flack parameter with SHELXL. A value near 0 (e.g., 0.02(3)) confirms the correct enantiomer .

Q. How should experiments be designed to assess the compound’s stability under varying pH and temperature conditions?

- pH Stability : Incubate solutions (0.1 M) in buffers (pH 2–12) at 25°C. Monitor hydrolysis via HPLC (C18 column, UV detection at 254 nm).

- Thermal Stability : Conduct accelerated stability studies (40–60°C) over 30 days. Degradation products are identified using LC-MS/MS.

- Kinetic Analysis : Apply Arrhenius equations to extrapolate shelf life at 25°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.